molecular formula C13H6BrF2N B1599789 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile CAS No. 425379-21-1

5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile

Cat. No.: B1599789
CAS No.: 425379-21-1
M. Wt: 294.09 g/mol
InChI Key: MMTSYLQBJKCUQH-UHFFFAOYSA-N
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Description

5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is an organic compound with the molecular formula C13H6BrF2N It is a biphenyl derivative, characterized by the presence of bromine and fluorine atoms on the biphenyl ring, along with a nitrile group

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms, along with the nitrile group, allows the compound to engage in various chemical interactions, potentially affecting biological processes. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2N/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTSYLQBJKCUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467380
Record name 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425379-21-1
Record name 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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